2-(3,3-Difluorocyclobutyl)acetaldehyde

Vue d'ensemble

Description

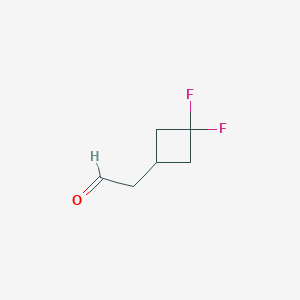

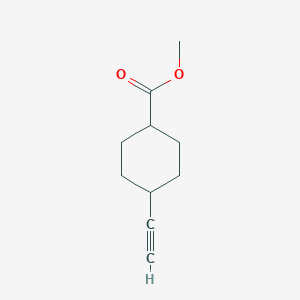

2-(3,3-Difluorocyclobutyl)acetaldehyde is a chemical compound with the molecular formula C6H8F2O . It has a molecular weight of 134.124 . The compound is also known by other synonyms such as Cyclobutaneacetaldehyde, 3,3-difluoro- .

Molecular Structure Analysis

The molecular structure of 2-(3,3-Difluorocyclobutyl)acetaldehyde consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an acetaldehyde group attached to another carbon atom .Physical And Chemical Properties Analysis

2-(3,3-Difluorocyclobutyl)acetaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 145.5±10.0 °C at 760 mmHg . The compound has a flash point of 50.3±13.2 °C . Its exact mass is 134.054321 . The compound has a LogP value of 0.39, indicating its partition coefficient between octanol and water . It has a vapour pressure of 4.8±0.3 mmHg at 25°C . The index of refraction of the compound is 1.396 .Applications De Recherche Scientifique

Pharmacology

2-(3,3-Difluorocyclobutyl)acetaldehyde may have potential applications in pharmacology due to its structural properties. The presence of difluorocyclobutyl could be utilized in the synthesis of small molecule drugs that target specific proteins or enzymes within the body. Its aldehyde group can be used to form imines or aminals, which are often found in bioactive molecules .

Organic Synthesis

In organic synthesis, this compound could serve as a building block for the construction of more complex molecules. Its unique difluorocyclobutyl ring system could impart stability and rigidity to the resulting compounds, which is beneficial in the development of pharmaceuticals and agrochemicals .

Material Science

The difluorocyclobutyl group in 2-(3,3-Difluorocyclobutyl)acetaldehyde could be explored for the development of new materials with enhanced properties. For instance, polymers incorporating this moiety could exhibit increased resistance to degradation or improved mechanical strength .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry. Its distinct chemical structure allows it to be a reference compound in chromatography or spectroscopy for the identification or quantification of similar compounds in complex mixtures .

Environmental Science

2-(3,3-Difluorocyclobutyl)acetaldehyde might be studied for its environmental impact, particularly in terms of its biodegradability and potential to form stable metabolites. Understanding its behavior in the environment is crucial for assessing its safety and ecological footprint .

Biochemistry

In biochemistry, the reactivity of the aldehyde group in 2-(3,3-Difluorocyclobutyl)acetaldehyde could be harnessed in enzyme-catalyzed reactions or in the study of metabolic pathways. It could also serve as a precursor for the synthesis of bioactive compounds that interact with biological systems .

Propriétés

IUPAC Name |

2-(3,3-difluorocyclobutyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKBNRQSAKCDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluorocyclobutyl)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)

![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)

![2-Amino-4-bromo-benzo[b]thiophene](/img/structure/B1459343.png)

![(1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1459345.png)

![4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1459346.png)

![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)